molecular formula C12H11FN2O3 B1398148 Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate CAS No. 1208081-24-6

Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate

Cat. No.: B1398148
CAS No.: 1208081-24-6
M. Wt: 250.23 g/mol
InChI Key: XESVTHRJJWCDFC-UHFFFAOYSA-N
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Description

Historical Context and Discovery of 1,2,4-Oxadiazole Derivatives

The foundation for understanding this compound lies in the historical development of 1,2,4-oxadiazole chemistry, which began with the pioneering work of Tiemann and Krüger in 1884. These researchers achieved the first synthesis of 1,2,4-oxadiazole heterocycles, initially classifying them as azoxime or furo[ab1]diazole compounds, establishing the fundamental framework that would later enable the development of more complex derivatives. The heterocycle remained relatively unexplored for nearly eight decades following its initial discovery, until photochemical rearrangement studies in the 1940s renewed scientific interest in these compounds.

The biological activity investigations of 1,2,4-oxadiazole derivatives commenced in the early 1940s, leading to the development of the first commercial drug containing this heterocyclic system, Oxolamine, which was introduced as a cough suppressant approximately twenty years later. This breakthrough demonstrated the therapeutic potential of 1,2,4-oxadiazole-based compounds and established a foundation for subsequent medicinal chemistry research. The systematic exploration of these compounds accelerated significantly in the last forty years, resulting in the discovery of numerous derivatives exhibiting diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties.

The recognition of 1,2,4-oxadiazoles as bioisosteric equivalents of ester and amide moieties has been particularly significant in their development trajectory. This bioisosteric relationship arises from the heterocycle's ability to form specific interactions such as hydrogen bonding while providing enhanced stability compared to traditional ester and amide functionalities. The interest in 1,2,4-oxadiazole biological applications has doubled in the last fifteen years, reflecting the growing appreciation for their unique properties and potential applications. Modern synthetic methodologies have evolved to include microwave-assisted reactions and environmentally friendly approaches, making these compounds more accessible for research purposes.

Structural Nomenclature and IUPAC Classification

This compound possesses a well-defined molecular structure characterized by the molecular formula C₁₂H₁₁FN₂O₃ and a molecular weight of 250.23 grams per mole. The compound's systematic nomenclature reflects its complex heterocyclic architecture, incorporating multiple functional groups that contribute to its chemical and biological properties. The International Union of Pure and Applied Chemistry designation for this compound encompasses the complete structural description, including the ethyl ester functionality, the acetate linker, the 1,2,4-oxadiazole core, and the 4-fluorophenyl substituent.

The structural organization of this compound can be systematically analyzed through its constituent components. The 1,2,4-oxadiazole ring serves as the central heterocyclic framework, featuring nitrogen atoms at positions 1, 2, and 4, with an oxygen atom completing the five-membered ring system. The 4-fluorophenyl group occupies the 5-position of the oxadiazole ring, while the ethyl acetate moiety is attached at the 3-position through a methylene linker. This specific substitution pattern is crucial for the compound's identity and distinguishes it from other positional isomers that might be formed through alternative synthetic approaches.

Table 1: Structural and Physical Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₁₁FN₂O₃
Molecular Weight 250.23 g/mol
Chemical Abstracts Service Number 85093-35-2 / 1208081-24-6
International Union of Pure and Applied Chemistry Name This compound
Classification Specialty Materials
Heterocyclic Core 1,2,4-Oxadiazole
Substituent Pattern 3,5-Disubstituted

The compound exhibits multiple synonymous nomenclatures reflecting variations in chemical naming conventions and database registrations. Alternative designations include [5-(4-Fluoro-phenyl)-oxadiazol-3-yl]-acetic acid ethyl ester, Ethyl 2-(5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl)acetate, and various database-specific identifiers such as MFCD15142825 and AKOS025392372. These multiple nomenclatures arise from different approaches to describing the same molecular structure and are commonly encountered in chemical literature and commercial databases.

Significance in Heterocyclic Chemistry Research

The research significance of this compound extends beyond its individual properties to encompass its role as a representative member of the 1,2,4-oxadiazole family in advancing heterocyclic chemistry understanding. The compound serves as an important model system for investigating structure-activity relationships within oxadiazole-based molecules, particularly regarding the influence of fluorine substitution on biological and chemical properties. The incorporation of fluorine atoms in organic molecules has become increasingly important in medicinal chemistry due to their ability to modulate lipophilicity, metabolic stability, and binding affinity to biological targets.

Contemporary research applications of this compound and related 1,2,4-oxadiazole derivatives span multiple scientific disciplines. In medicinal chemistry, these compounds have demonstrated remarkable versatility as bioisosteres for traditional pharmacophores, offering enhanced stability and unique interaction profiles with biological macromolecules. The bioisosteric equivalence with ester and amide moieties makes these compounds particularly valuable when hydrolytic instability of conventional functional groups presents challenges in drug development. Studies have shown that 1,2,4-oxadiazole derivatives can serve as inhibitors for various enzymatic targets including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, and Penicillin-Binding Protein.

Table 2: Research Applications and Biological Targets of 1,2,4-Oxadiazole Derivatives

Application Area Biological Target Activity Type Reference
Antimicrobial Research Penicillin-Binding Protein 2a Enzyme Inhibition
Cancer Research Histone Deacetylase Epigenetic Modulation
Metabolic Disorders Carbonic Anhydrase Enzyme Inhibition
Neurological Applications Butyrylcholinesterase Enzyme Inhibition
Receptor Studies Sigma Receptors Receptor Binding
Pain Management Kappa Opioid Receptor Receptor Modulation
Hormone Research Estradiol Receptor Receptor Interaction
Sleep Disorders Orexin Receptor Receptor Antagonism

The synthetic accessibility of this compound through established methodologies has contributed to its research utility. The typical synthetic approach involves the reaction of ethyl bromoacetate with 4-fluorobenzohydrazide, facilitated by basic conditions using potassium carbonate in solvents such as ethanol or acetonitrile under reflux conditions. This synthetic pathway exemplifies the general strategies available for constructing 1,2,4-oxadiazole derivatives and demonstrates the feasibility of incorporating diverse substituents into the heterocyclic framework.

The compound's potential for chemical modification through various reaction pathways further enhances its research significance. These modifications can include oxidation and reduction reactions, substitution processes, and coupling reactions that allow for the systematic exploration of structure-activity relationships. The products formed from these reactions depend on the specific reagents employed, enabling researchers to develop libraries of related compounds for comparative studies. Such systematic modifications are essential for understanding the molecular basis of biological activity and for optimizing compound properties for specific applications.

Properties

IUPAC Name

ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O3/c1-2-17-11(16)7-10-14-12(18-15-10)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESVTHRJJWCDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NOC(=N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate typically involves the reaction of ethyl bromoacetate with 4-fluorobenzohydrazide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different substituents, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate involves its interaction with specific molecular targets. For example, its nematicidal activity is attributed to the inhibition of succinate dehydrogenase, an enzyme involved in the respiratory chain of nematodes . The compound binds to the active site of the enzyme, disrupting its function and leading to the accumulation of reactive oxygen species (ROS) and lipofuscin.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

1,2,4-Oxadiazole vs. 1,2,4-Triazole Derivatives
  • Ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate (CAS 1260379-21-2) Molecular Formula: C₁₃H₁₄FN₃O₃ Key Differences: Replaces the oxadiazole with a 1,2,4-triazolone ring (containing a ketone group). The triazolone’s carbonyl group may enhance hydrogen bonding, improving solubility .
  • Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate (CID 136292796) Molecular Formula: C₁₂H₁₂FN₃O₃ Key Differences: Features a triazolone ring directly linked to the 4-fluorophenyl group.
1,2,4-Oxadiazole vs. Oxazole Derivatives
  • Ethyl [2-(3-fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate (CAS 496062-54-5) Molecular Formula: C₁₅H₁₅FNO₃ Key Differences: Substitutes the oxadiazole with an oxazole ring. Oxazoles are less electron-deficient than oxadiazoles, altering electronic interactions. The 3-fluoro-4-methylphenyl group introduces ortho-substitution effects, which may hinder binding to planar biological targets .
  • Ethyl 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid (CAS 950070-23-2) Molecular Formula: C₁₈H₁₄FNO₄ Key Differences: Replaces the ethyl acetate with a benzoic acid group, significantly increasing hydrophilicity. The oxazole’s position-2 substitution may alter binding kinetics compared to the oxadiazole’s position-3 substitution .

Substituent and Functional Group Variations

Sulfanyl and Nitro Group Modifications
  • Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS 689751-06-2) Molecular Formula: C₂₁H₁₉FN₄O₅S Key Differences: Incorporates a sulfanyl linker and a nitrobenzoyl group, increasing molecular weight and steric bulk.

Comparative Data Table

Compound Name Heterocyclic Core Molecular Formula Key Substituents Notable Properties
Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate 1,2,4-Oxadiazole C₁₂H₁₁FN₂O₃ 4-Fluorophenyl, ethyl acetate High lipophilicity, metabolic stability
Ethyl 2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate 1,2,4-Triazolone C₁₃H₁₄FN₃O₃ 2-Fluorophenyl, methyl, ketone Enhanced H-bonding, reduced bioavailability
Ethyl 2-(4-fluorophenyl)-2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetate 1,2,4-Triazolone C₁₂H₁₂FN₃O₃ 4-Fluorophenyl, ketone Increased polarity, moderate solubility
Ethyl [2-(3-fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate Oxazole C₁₅H₁₅FNO₃ 3-Fluoro-4-methylphenyl, methyl Steric hindrance, altered π-π stacking
Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 1,2,4-Triazole C₂₁H₁₉FN₄O₅S Sulfanyl, nitrobenzoyl High molecular weight, metabolic risks

Key Findings and Implications

  • Oxadiazole vs. Triazole : Oxadiazoles generally exhibit higher metabolic stability and electron-deficient character, favoring interactions with aromatic biological targets. Triazoles, particularly triazolones, offer improved solubility but may suffer from faster metabolic clearance .
  • Substituent Effects : The position of fluorophenyl substitution (para vs. ortho) significantly impacts steric and electronic interactions. Para-substitution (as in the target compound) is optimal for balanced lipophilicity and target binding .
  • Functional Groups : Sulfanyl and nitro groups introduce trade-offs between stability and metabolic liability. Ethyl esters (as in the target compound) balance lipophilicity and hydrolytic stability .

Biological Activity

Overview

Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate is a member of the oxadiazole class, known for its diverse biological activities, including nematicidal, antimicrobial, and potential anticancer properties. The unique structure of this compound, characterized by the presence of a 1,2,4-oxadiazole ring and a fluorophenyl substituent, contributes to its reactivity and biological functions.

The synthesis of this compound typically involves the reaction of ethyl bromoacetate with 4-fluorobenzohydrazide in the presence of a base like potassium carbonate. This process yields the oxadiazole derivative through cyclization reactions. The compound's structure can be represented as follows:

Property Value
IUPAC Name This compound
CAS Number 1208081-24-6
Molecular Formula C12H11FN2O3
Molecular Weight 250.23 g/mol

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. A study highlighted that oxadiazole derivatives can inhibit the growth of Staphylococcus aureus, with promising results suggesting that modifications in the oxadiazole structure can enhance antibacterial activity .

Anticancer Potential

The anticancer activity of this compound is under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes related to cell proliferation and survival. For instance, similar oxadiazole derivatives have shown efficacy against cancer cell lines such as HT29 (colon cancer) and A431 (epidermoid carcinoma) .

Nematicidal Activity

This compound has demonstrated nematicidal properties against plant-parasitic nematodes. The mechanism is believed to involve the inhibition of succinate dehydrogenase in nematodes, disrupting their energy metabolism and leading to mortality .

Case Studies

  • Antimicrobial Efficacy Study : In a comparative study of various oxadiazole derivatives against S. aureus, this compound exhibited an IC50 value indicative of moderate antibacterial activity. The study emphasized structure-activity relationships (SAR) that could guide future modifications for enhanced efficacy .
  • Nematicidal Assessment : A field study evaluated the effectiveness of this compound against root-knot nematodes in agricultural settings. Results showed a significant reduction in nematode populations compared to untreated controls, confirming its potential as a biopesticide .

The biological activity of this compound is attributed to its ability to interact with molecular targets specific to pathogens or cancer cells. For example:

  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis or interferes with metabolic pathways.
  • Nematicidal Mechanism : It inhibits succinate dehydrogenase in nematodes, leading to energy depletion and eventual death.

Q & A

Q. What synthetic routes are commonly employed to synthesize Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclization of precursors such as ethyl 2-bromoacetate and 5-(4-fluorophenyl)-1,2,4-oxadiazole. Key parameters include:

  • Reagents : Use of potassium carbonate as a base in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution .
  • Purification : Column chromatography with ethyl acetate/hexane gradients or preparative HPLC to isolate the product .
  • Yield Optimization : Temperature control (60–80°C) and stoichiometric excess of the oxadiazole precursor (1.2–1.5 equivalents) .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the ethyl ester (–COOCH2_2CH3_3), fluorophenyl aromatic signals, and oxadiazole ring protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 279.08) .
  • X-ray Crystallography : SHELX software for single-crystal refinement to resolve bond angles and confirm stereoelectronic effects of the 4-fluorophenyl group .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Enzyme Inhibition : Fluorescence-based assays targeting enzymes like acetylcholinesterase or proteases, with IC50_{50} determination via dose-response curves .
  • Antimicrobial Screening : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction at 24–72 hours .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl substituent influence the compound’s reactivity in substitution or cycloaddition reactions?

  • Mechanistic Insight : The electron-withdrawing fluorine atom enhances electrophilicity at the oxadiazole C3 position, favoring nucleophilic attacks (e.g., by amines or thiols) .
  • Experimental Validation : Use Hammett plots to correlate substituent effects with reaction rates. DFT calculations (e.g., Gaussian 09) can model charge distribution and transition states .

Q. How can structure-activity relationship (SAR) studies be designed to improve its biological potency?

  • Modification Strategies :
Position Modification Impact
Oxadiazole C5Replace 4-fluorophenyl with nitro or amino groupsAlters π-π stacking with target proteins
Ester GroupHydrolysis to carboxylic acid or conversion to amidesEnhances solubility or hydrogen-bonding capacity
  • Testing Pipeline : Synthesize analogues, screen via SPR (surface plasmon resonance) for binding affinity, and validate in cellular models .

Q. How can contradictory reports on its biological efficacy across studies be systematically addressed?

  • Root Cause Analysis : Variability may arise from differences in:
  • Purity : Validate compound integrity via HPLC (>95% purity) and elemental analysis .
  • Assay Conditions : Standardize protocols (e.g., serum concentration in cell culture, incubation time) .
    • Resolution : Perform meta-analyses of published data and conduct reproducibility studies with controlled variables .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate
Reactant of Route 2
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Ethyl 2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetate

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